molecular formula C25H18I2N2O6 B11085528 (4Z)-4-{3-iodo-5-methoxy-4-[(3-nitrobenzyl)oxy]benzylidene}-2-(3-iodo-4-methylphenyl)-1,3-oxazol-5(4H)-one

(4Z)-4-{3-iodo-5-methoxy-4-[(3-nitrobenzyl)oxy]benzylidene}-2-(3-iodo-4-methylphenyl)-1,3-oxazol-5(4H)-one

Cat. No.: B11085528
M. Wt: 696.2 g/mol
InChI Key: OFBHGHFJTYUSBH-FBHDLOMBSA-N
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Description

4-((Z)-1-{3-IODO-5-METHOXY-4-[(3-NITROBENZYL)OXY]PHENYL}METHYLIDENE)-2-(3-IODO-4-METHYLPHENYL)-1,3-OXAZOL-5-ONE is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as iodide, methoxy, nitrobenzyl, and oxazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Z)-1-{3-IODO-5-METHOXY-4-[(3-NITROBENZYL)OXY]PHENYL}METHYLIDENE)-2-(3-IODO-4-METHYLPHENYL)-1,3-OXAZOL-5-ONE typically involves multiple steps, including the formation of intermediate compoundsThe final step involves the cyclization to form the oxazole ring under specific conditions, such as the use of strong acids or bases as catalysts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality .

Chemical Reactions Analysis

Types of Reactions

4-((Z)-1-{3-IODO-5-METHOXY-4-[(3-NITROBENZYL)OXY]PHENYL}METHYLIDENE)-2-(3-IODO-4-METHYLPHENYL)-1,3-OXAZOL-5-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can lead to the formation of a carboxylic acid, while reduction of the nitro group results in an amine .

Scientific Research Applications

4-((Z)-1-{3-IODO-5-METHOXY-4-[(3-NITROBENZYL)OXY]PHENYL}METHYLIDENE)-2-(3-IODO-4-METHYLPHENYL)-1,3-OXAZOL-5-ONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which 4-((Z)-1-{3-IODO-5-METHOXY-4-[(3-NITROBENZYL)OXY]PHENYL}METHYLIDENE)-2-(3-IODO-4-METHYLPHENYL)-1,3-OXAZOL-5-ONE exerts its effects is complex and involves multiple molecular targets and pathways. The compound can interact with various enzymes and receptors, modulating their activity. For example, the nitrobenzyl group can undergo redox reactions, generating reactive oxygen species (ROS) that can induce cellular damage or signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-((Z)-1-{3-IODO-5-METHOXY-4-[(4-NITROBENZYL)OXY]PHENYL}METHYLIDENE)-2-(3-IODO-4-METHYLPHENYL)-1,3-OXAZOL-5-ONE
  • 4-((Z)-1-{3-IODO-5-METHOXY-4-[(2-NITROBENZYL)OXY]PHENYL}METHYLIDENE)-2-(3-IODO-4-METHYLPHENYL)-1,3-OXAZOL-5-ONE

Uniqueness

The uniqueness of 4-((Z)-1-{3-IODO-5-METHOXY-4-[(3-NITROBENZYL)OXY]PHENYL}METHYLIDENE)-2-(3-IODO-4-METHYLPHENYL)-1,3-OXAZOL-5-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H18I2N2O6

Molecular Weight

696.2 g/mol

IUPAC Name

(4Z)-4-[[3-iodo-5-methoxy-4-[(3-nitrophenyl)methoxy]phenyl]methylidene]-2-(3-iodo-4-methylphenyl)-1,3-oxazol-5-one

InChI

InChI=1S/C25H18I2N2O6/c1-14-6-7-17(12-19(14)26)24-28-21(25(30)35-24)10-16-9-20(27)23(22(11-16)33-2)34-13-15-4-3-5-18(8-15)29(31)32/h3-12H,13H2,1-2H3/b21-10-

InChI Key

OFBHGHFJTYUSBH-FBHDLOMBSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)C2=N/C(=C\C3=CC(=C(C(=C3)I)OCC4=CC(=CC=C4)[N+](=O)[O-])OC)/C(=O)O2)I

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC(=CC3=CC(=C(C(=C3)I)OCC4=CC(=CC=C4)[N+](=O)[O-])OC)C(=O)O2)I

Origin of Product

United States

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